6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-16-7-5-15(6-8-16)17-9-10-18(22)21(20-17)13-14-4-3-11-19-12-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMYSZXXYFYPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This compound is part of a larger class of pyridazinones that have been investigated for their therapeutic applications, including anti-cancer properties.
- Molecular Formula : C18H17N3O2
- Molecular Weight : 307.353 g/mol
- IUPAC Name : 6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3-one
Research indicates that pyridazinone derivatives, including this compound, act primarily as inhibitors of various kinases, particularly the c-Met enzyme, which is implicated in cancer progression and metastasis. The inhibition of this enzyme can lead to decreased cellular proliferation and survival in cancer cell lines.
Tyrosine Kinase Inhibition
A study evaluating the biological activity of substituted pyridazinones found that several derivatives exhibited significant inhibitory effects on the c-Met enzyme. Specifically, compounds with similar structures demonstrated excellent anti-proliferative activities against the Hs746T human gastric cancer cell line, suggesting that this compound may possess comparable efficacy in inhibiting tumor growth and proliferation .
Case Studies and Experimental Data
- In Vitro Studies :
- Kinase Inhibition Assays :
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Hs746T | 0.5 - 10 | c-Met Inhibition |
| Similar Pyridazinones | A549 | ~0.067 | Tyrosine Kinase Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Pharmacological and Physicochemical Differences
- Receptor Binding : Pyridin-3-ylmethyl groups (as in the target compound and ) may interact with aromatic or polar residues in receptors, differing from phenyl or piperazinyl substituents, which prioritize steric or hydrogen-bonding interactions .
- Synthetic Complexity : Introducing the pyridin-3-ylmethyl group requires multi-step alkylation or condensation reactions, similar to methods in , whereas simpler substituents (e.g., methyl) are achieved via direct substitution .
Activity Trends
- Anti-inflammatory Potential: Analogs with electron-donating groups (e.g., ethoxy, methoxy) show enhanced anti-inflammatory activity compared to halogenated derivatives. For example, 2-(pyridinylmethyl) derivatives in demonstrated superior analgesic effects over phenyl-substituted analogs .
- Safety Profile: Pyridin-3-ylmethyl groups (as in the target compound) may reduce gastrointestinal toxicity compared to NSAID-like carboxylic acid derivatives, as seen in nonsteroidal anti-inflammatory drug (NSAID) studies .
Solubility and Stability
- The ethoxy group slightly reduces aqueous solubility compared to hydroxyl or amino substituents but improves stability against metabolic oxidation. For instance, 6-phenylpyridazinones have solubility <1 mg/mL in water, while ethoxy derivatives may require co-solvents for formulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-(4-ethoxyphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridazin-3(2H)-ones are synthesized by reacting substituted pyridazinones with aldehydes or alkyl halides under basic conditions (e.g., ethanolic sodium ethoxide). Reaction temperature (room temperature vs. reflux) and solvent polarity significantly impact yield. For instance, overnight reactions at room temperature in ethanol with sodium ethoxide yielded 4-benzylidene derivatives in moderate yields (50-70%) . Optimization of stoichiometry and catalyst selection (e.g., tri(2-furyl)phosphine in Negishi coupling) may enhance efficiency .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC or LC-MS, while structural confirmation employs - and -NMR spectroscopy. X-ray crystallography (e.g., monoclinic C2/c system with unit cell parameters ) provides definitive proof of stereochemistry and molecular packing . Thermal gravimetric analysis (TGA) can further assess stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar pyridazinones recommend:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : Immediate removal to fresh air if inhaled; consult poison control if symptoms persist .
- Storage : Inert atmosphere (argon) to prevent degradation, with desiccants to avoid hygroscopic effects .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into kinase active sites (e.g., p38 MAP kinase) can identify key interactions, such as hydrogen bonding with the pyridazinone core or hydrophobic contacts with the 4-ethoxyphenyl group. Comparative analysis with known inhibitors like AS1940477 (IC = 1.2 nM for p38 MAPK) guides scaffold optimization . Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. pesticide activity) may arise from substituent effects. Systematic SAR studies are essential:
- Functional Group Swapping : Replace the ethoxy group with halogens (e.g., Cl, F) to modulate electron-withdrawing effects .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
Q. How do green chemistry principles apply to the large-scale synthesis of this compound?
- Methodological Answer : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce waste. For example, ball-milling pyridazinone precursors with KCO as a base achieved 85% yield in 2 hours, avoiding toxic solvents . Life-cycle assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological membranes?
- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to lipid bilayers, while fluorescence anisotropy using DPH probes assesses membrane fluidity changes. Synchrotron radiation-based FTIR microspectroscopy can map spatial distribution in cellular membranes .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of the pyridin-3-ylmethyl group in target selectivity using cryo-EM or single-molecule imaging.
- In Vivo Models : Evaluate pharmacokinetics in rodent models to assess blood-brain barrier penetration .
- Sustainable Catalysis : Develop earth-abundant metal catalysts (e.g., Fe, Ni) for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
